4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-cyano-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-8-10-3-5-15(6-4-10)12(16)14-9-11-2-1-7-17-11/h10-11H,1-7,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALDKGDGMQOXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Synthesis of Key Intermediates
Preparation of 4-Cyanopiperidine-1-Carboxylic Acid
Cyano Group Introduction
4-Cyanopiperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, yielding 4-cyanopiperidine (75–80% isolated yield).
Carboxylic Acid Formation
4-Cyanopiperidine is oxidized to 4-cyanopiperidine-1-carboxylic acid using Jones reagent (chromic acid in $$ \text{H}2\text{SO}4 $$) at 0–5°C. The carboxylic acid is isolated by extraction with ethyl acetate and subsequent recrystallization from ethanol (yield: 65–70%).
Synthesis of (Oxolan-2-yl)Methylamine
Reductive Amination of Tetrahydrofuran-2-Carbaldehyde
Tetrahydrofuran-2-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol at room temperature. The reaction produces (oxolan-2-yl)methylamine in 60–65% yield after purification via vacuum distillation.
Alternative Route: Gabriel Synthesis
Bromination of tetrahydrofuran-2-ylmethanol with $$ \text{PBr}_3 $$ yields tetrahydrofuran-2-ylmethyl bromide, which is treated with phthalimide potassium salt to form the phthalimide derivative. Hydrazinolysis with hydrazine hydrate liberates the primary amine (55–60% overall yield).
Amide Bond Formation
Activation of 4-Cyanopiperidine-1-Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane (DCM) under reflux (2 hours). The resultant 4-cyanopiperidine-1-carbonyl chloride is isolated by solvent evaporation (yield: 85–90%).
Coupling with (Oxolan-2-yl)Methylamine
The acyl chloride is reacted with (oxolan-2-yl)methylamine in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) as a base in DCM at 0°C. The reaction mixture is stirred for 4 hours, followed by aqueous workup and column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product (70–75% yield).
Alternative Coupling Reagents
For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in $$ \text{N,N} $$-dimethylformamide (DMF) facilitate the coupling at room temperature (12 hours, 80–85% yield).
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove unreacted starting materials and byproducts.
Spectroscopic Characterization
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 4.80–4.75 (m, 1H, tetrahydrofuran CH), 3.95–3.85 (m, 2H, OCH$$ _2 $$), 3.70–3.60 (m, 2H, NCH$$ _2 $$), 2.90–2.70 (m, 4H, piperidine CH$$ _2 $$), 2.30–2.10 (m, 2H, piperidine CH$$ _2 $$), 1.90–1.60 (m, 6H, tetrahydrofuran and piperidine CH$$ _2 $$).
- IR (KBr) : 2245 cm$$ ^{-1} $$ (C≡N), 1640 cm$$ ^{-1} $$ (amide C=O).
- MS (ESI+) : m/z 248.1 [M+H]$$ ^+ $$.
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require rigorous drying to prevent hydrolysis of the acyl chloride.
Temperature Control
Exothermic reactions during acyl chloride formation necessitate cooling to avoid decomposition.
Yield Improvement
Catalytic DMAP (4-dimethylaminopyridine) accelerates amide bond formation, increasing yields to 90% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Condensation: Reagents like aldehydes or ketones are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .
Scientific Research Applications
4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with piperidine-carboxamide derivatives reported in recent literature. Below is a comparative analysis based on substituent variations, molecular properties, and synthetic yields (where available).
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The target compound’s cyano group reduces molecular weight (237.24 g/mol) compared to bromopyrimidinyloxy (385.26 g/mol, ) or benzodiazolyl (404.08 g/mol, ) analogs. Bulky substituents like benzodiazol-1-yl (e.g., compound ) may improve target binding but reduce metabolic stability.
Biological Activity :
- While the target compound’s activity is undocumented, analogs with benzodiazol-1-yl groups (e.g., ) exhibit potent inhibition of 8-oxoguanine (8-oxo-Gua), a biomarker of oxidative DNA damage. This suggests that piperidine-carboxamide derivatives are promising scaffolds for enzyme-targeted therapies.
Synthetic Accessibility: Yields for benzodiazol-1-yl derivatives (80–85%, ) indicate robust synthetic routes for piperidine-carboxamides.
Research Implications and Limitations
- Structural Diversity: The piperidine-carboxamide core tolerates diverse substituents, enabling optimization for potency, selectivity, and pharmacokinetics. The cyano group in the target compound offers a unique vector for further derivatization.
- Data Gaps: Empirical data for the target compound (e.g., solubility, stability, bioactivity) are absent in the provided evidence.
Notes
- The molecular formula and weight of the target compound are inferred from structural analysis and may require experimental validation.
- Substituent-driven trends (e.g., polarity, steric effects) are highlighted based on analogous compounds .
Q & A
Q. What are the recommended synthetic routes for 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions starting with the formation of the piperidine-carboxamide core. A key step is the coupling of 4-cyanopiperidine-1-carboxylic acid chloride with (oxolan-2-yl)methylamine under basic conditions (e.g., triethylamine) to form the amide bond . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .
Q. How should researchers purify and characterize this compound?
- Purification : Use flash chromatography with gradients of ethyl acetate in hexane for initial isolation. For higher purity, recrystallization from ethanol/water mixtures is effective .
- Characterization : Employ NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm the piperidine ring, cyano group, and oxolane methylene protons. Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H]<sup>+</sup> ~294.3). High-resolution LC-MS or X-ray crystallography (if crystals are obtainable) resolves structural ambiguities .
Q. What analytical techniques validate its structural integrity and purity?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area).
- FT-IR : Confirm the presence of the cyano group (C≡N stretch ~2240 cm<sup>-1</sup>) and amide carbonyl (C=O stretch ~1650 cm<sup>-1</sup>) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (C13H19N3O2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Conflicting results (e.g., variable IC50 values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or impurity profiles. To address this:
- Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate compound purity via HPLC before testing.
- Comparative studies : Test the compound alongside structurally similar analogs (e.g., 4-cyano-N-(p-tolyl)piperidine-1-carboxamide) to isolate structural determinants of activity .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst screening : Evaluate coupling agents like HATU or EDC/HOBt for improved amidation efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- Process analytics : Monitor intermediates in real-time using inline FT-IR or Raman spectroscopy to identify bottlenecks .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs) based on the compound’s conformationally stable Tg or Ts states .
- CoMFA/CoMSIA : Develop 3D-QSAR models using analogs’ steric/electrostatic fields to predict affinity and selectivity .
Q. What methodologies resolve stereochemical uncertainties in derivatives?
- Chiral chromatography : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers.
- X-ray crystallography : Determine absolute configuration by growing single crystals in slow-evaporation setups (e.g., methanol/water) .
Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what factors explain discrepancies?
- In vitro assays : Measure metabolic stability in liver microsomes (human/rat) to predict clearance rates.
- In vivo studies : Administer the compound intranasally (e.g., in rabbit models) to assess bioavailability and CNS penetration. Adjust formulations (e.g., PEGylation) to enhance solubility and reduce first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
